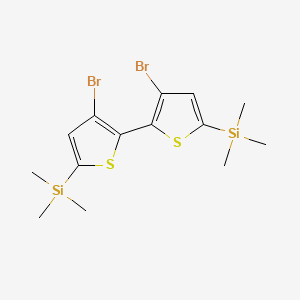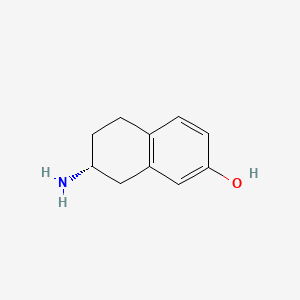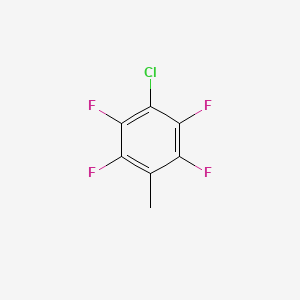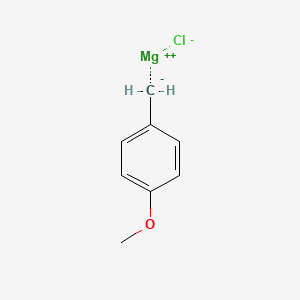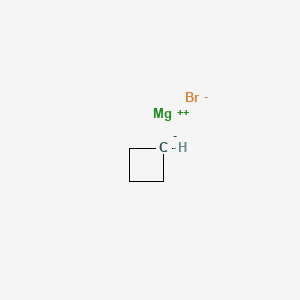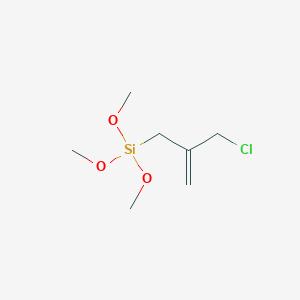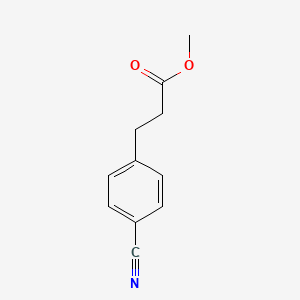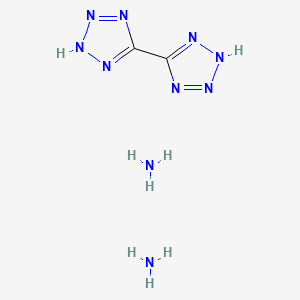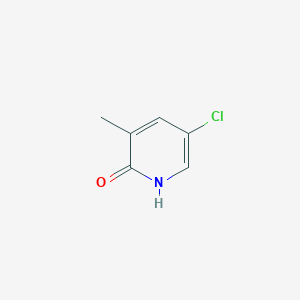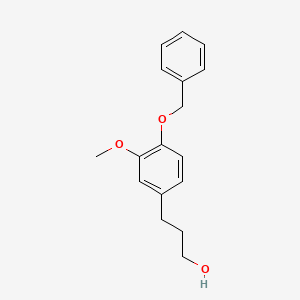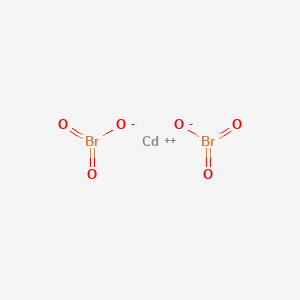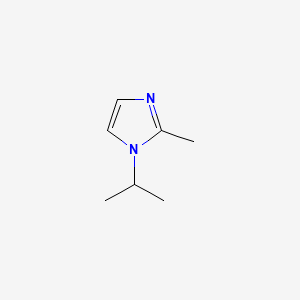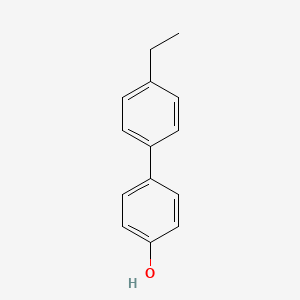
Prosomatostatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prosomatostatin is a precursor protein that is enzymatically processed to generate somatostatin, a peptide hormone. Somatostatin plays a crucial role in inhibiting the release of various hormones, including growth hormone, insulin, and glucagon. This compound itself is a 92-amino acid polypeptide derived from a larger precursor protein, prethis compound, which consists of 116 amino acids .
Mechanism of Action
Target of Action
Prosomatostatin, a precursor to somatostatin, primarily targets the endocrine system . It is secreted by the D cells of the islets to inhibit the release of insulin and glucagon . It is also generated in the hypothalamus, where it inhibits the release of growth hormone and thyroid-stimulating hormones from the anterior pituitary .
Mode of Action
The actions of this compound are mediated via signaling pathways of G protein-coupled somatostatin receptors . This compound undergoes endoproteolytic cleavage to form two active forms, somatostatin-14 and somatostatin-28 . These forms interact with their targets, leading to changes in hormone secretion .
Biochemical Pathways
this compound affects several biochemical pathways. It originates from pre-prosomatostatin and is processed to a shorter form, i.e., somatostatin-14, and a longer form, i.e., somatostatin-28 . These peptides repress growth hormone secretion and are involved in the regulation of glucagon and insulin synthesis in the pancreas .
Pharmacokinetics
Somatostatin, which is derived from this compound, is known to have a very short half-life, necessitating continuous intravenous infusion . This suggests that this compound may also have a short half-life and rapid clearance from the body.
Result of Action
The result of this compound’s action is the inhibition of several hormones. It suppresses the release of growth hormone, insulin, and glucagon . This leads to a decrease in these hormones in the body, affecting various physiological processes such as growth and glucose metabolism.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, fasting plasma concentration of N-terminal fragment this compound (NT-proSST) is associated with the development of diabetes, coronary artery disease (CAD), and mortality . This suggests that the body’s metabolic state and overall health can impact the efficacy and stability of this compound.
Biochemical Analysis
Biochemical Properties
Prosomatostatin interacts with various enzymes and proteins in biochemical reactions. It is processed into somatostatin-14 and somatostatin-28, which repress growth hormone secretion and are involved in the regulation of glucagon and insulin synthesis in the pancreas . The nature of these interactions involves the binding of these peptides to specific receptors, modulating their activity .
Cellular Effects
This compound and its derived peptides have significant effects on various types of cells and cellular processes. They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, they inhibit the release of growth hormone from the pituitary gland and regulate the synthesis of glucagon and insulin in the pancreas .
Molecular Mechanism
The molecular mechanism of action of this compound involves its processing into somatostatin-14 and somatostatin-28, which then exert their effects at the molecular level . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that this compound is processed into somatostatin-14 and somatostatin-28, which then exert their effects . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is processed into somatostatin-14 and somatostatin-28, which then interact with various enzymes and cofactors . These peptides are involved in the regulation of glucagon and insulin synthesis in the pancreas, indicating their role in metabolic pathways .
Subcellular Localization
Given its role in the production of somatostatin-14 and somatostatin-28, it is likely that it is directed to specific compartments or organelles for processing .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prosomatostatin can be synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are coupled as their Na-tert-butyloxycarbonyl derivatives, and reactive side chains are protected using various protecting groups such as 4-methylbenzyl for cysteine and benzyl for threonine and serine .
Industrial Production Methods: Industrial production of this compound typically involves recombinant DNA technology. The gene encoding this compound is inserted into an expression vector, which is then introduced into a host organism such as Escherichia coli or yeast. The host organism expresses the protein, which is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Prosomatostatin undergoes several post-translational modifications, including cleavage by specific proteases to generate active forms of somatostatin. These reactions are crucial for its biological activity .
Common Reagents and Conditions:
Proteolytic Cleavage: Enzymes such as prohormone convertases are involved in the cleavage of this compound to generate somatostatin-14 and somatostatin-28.
Oxidation and Reduction: These reactions can affect the disulfide bonds within the peptide, altering its stability and activity.
Major Products: The primary products of this compound processing are somatostatin-14 and somatostatin-28, both of which have distinct biological activities .
Scientific Research Applications
Prosomatostatin and its derivatives have numerous applications in scientific research:
Chemistry: Used as a model peptide for studying protein folding and post-translational modifications.
Biology: Investigated for its role in regulating hormone secretion and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications in conditions such as acromegaly, diabetes, and gastrointestinal disorders.
Industry: Utilized in the development of diagnostic assays and as a standard in peptide synthesis .
Comparison with Similar Compounds
Somatostatin-14: A shorter form of somatostatin with 14 amino acids.
Somatostatin-28: A longer form with 28 amino acids.
Cortistatin: A peptide structurally related to somatostatin but produced by a different gene
Uniqueness: Prosomatostatin is unique in that it serves as a precursor to multiple active forms of somatostatin, each with distinct biological functions. This allows for a diverse range of regulatory effects on hormone secretion and cellular activity .
Properties
IUPAC Name |
37-[[2-[2-[[6-amino-2-[[2-[[2-[[2-[[1-[2-[[2-[2-[[1-[4-amino-2-[[2-[[4-amino-2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C137H207N41O39S3/c1-69(154-113(194)82(37-19-22-47-138)159-115(196)85(40-25-50-149-136(145)146)160-118(199)87(44-45-106(188)189)163-116(197)86(41-26-51-150-137(147)148)164-130(211)101-43-27-52-177(101)133(214)72(4)156-114(195)88(46-54-218-7)158-110(191)71(3)155-129(210)100-42-28-53-178(100)134(215)95(61-104(144)186)171-126(207)96(65-180)172-124(205)93(59-102(142)184)165-111(192)70(2)153-112(193)80(141)64-179)109(190)152-63-105(187)157-98-67-219-220-68-99(135(216)217)174-127(208)97(66-181)173-132(213)108(74(6)183)176-125(206)91(57-77-33-15-10-16-34-77)170-131(212)107(73(5)182)175-119(200)84(39-21-24-49-140)161-122(203)92(58-78-62-151-81-36-18-17-35-79(78)81)168-121(202)90(56-76-31-13-9-14-32-76)166-120(201)89(55-75-29-11-8-12-30-75)167-123(204)94(60-103(143)185)169-117(198)83(162-128(98)209)38-20-23-48-139/h8-18,29-36,62,69-74,80,82-101,107-108,151,179-183H,19-28,37-61,63-68,138-141H2,1-7H3,(H2,142,184)(H2,143,185)(H2,144,186)(H,152,190)(H,153,193)(H,154,194)(H,155,210)(H,156,195)(H,157,187)(H,158,191)(H,159,196)(H,160,199)(H,161,203)(H,162,209)(H,163,197)(H,164,211)(H,165,192)(H,166,201)(H,167,204)(H,168,202)(H,169,198)(H,170,212)(H,171,207)(H,172,205)(H,173,213)(H,174,208)(H,175,200)(H,176,206)(H,188,189)(H,216,217)(H4,145,146,149)(H4,147,148,150) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYTXJNZMFRSLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C137H207N41O39S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3148.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73032-94-7 |
Source


|
| Record name | Somatostatin-28 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073032947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
